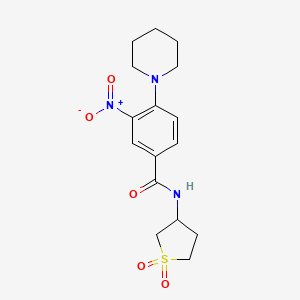![molecular formula C26H26N4O4 B4087312 2-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-3-nitrobenzamide](/img/structure/B4087312.png)
2-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-3-nitrobenzamide
Overview
Description
2-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-3-nitrobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MNPNB, and it is a member of the benzamide family of compounds. MNPNB is a yellow powder that is sparingly soluble in water and has a molecular weight of 491.56 g/mol.
Mechanism of Action
The mechanism of action of MNPNB is not fully understood, but it is believed to inhibit the activity of certain enzymes that are essential for cancer cell survival. MNPNB has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression. HDACs are overexpressed in many types of cancer, and their inhibition has been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
MNPNB has been shown to induce cell cycle arrest and apoptosis in cancer cells. MNPNB has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. Angiogenesis plays a critical role in tumor growth and metastasis, and its inhibition has been shown to be an effective strategy for cancer treatment.
Advantages and Limitations for Lab Experiments
One of the main advantages of MNPNB is its potent anticancer activity. MNPNB has been shown to be effective against a range of cancer cell lines, including those that are resistant to conventional chemotherapy. MNPNB is also relatively easy to synthesize, and its chemical properties make it amenable to modification for structure-activity relationship studies. However, MNPNB has some limitations, including its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for MNPNB research. One direction is to develop more potent and selective HDAC inhibitors based on the structure of MNPNB. Another direction is to investigate the potential of MNPNB as a treatment for other diseases, such as fungal and bacterial infections. Additionally, MNPNB could be used as a starting point for the development of new drug delivery systems, such as nanoparticles and liposomes, which could improve its solubility and bioavailability.
Scientific Research Applications
MNPNB has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. MNPNB has been shown to exhibit potent anticancer activity against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. MNPNB has also been shown to have antifungal and antibacterial activity.
properties
IUPAC Name |
2-methyl-N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O4/c1-18-6-3-4-7-22(18)26(32)29-16-14-28(15-17-29)21-12-10-20(11-13-21)27-25(31)23-8-5-9-24(19(23)2)30(33)34/h3-13H,14-17H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNGIOKPKWRBLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=C(C(=CC=C4)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-isopropyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B4087230.png)

![2-ethyl-N-[4-(1-piperidinylsulfonyl)phenyl]hexanamide](/img/structure/B4087251.png)


![2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4087279.png)
![ethyl 1-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)carbonyl]-3-(3-phenylpropyl)-3-piperidinecarboxylate](/img/structure/B4087281.png)
![4-ethoxy-N-{2-[(4-methylbenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B4087295.png)
![4-chloro-2-[1-(1-naphthylamino)ethyl]phenol](/img/structure/B4087300.png)
![5-bromo-2-methoxy-N-[({4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}amino)carbonothioyl]benzamide](/img/structure/B4087307.png)
![2-(cyclopropylcarbonyl)-6-methyl-5-{5-[1-(2-methyl-1H-imidazol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl}-1,2,3,4-tetrahydro-2,7-naphthyridine](/img/structure/B4087326.png)
![3-isopropoxy-N-[({4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}amino)carbonothioyl]benzamide](/img/structure/B4087333.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,3-dichlorobenzamide](/img/structure/B4087339.png)
![N-(sec-butyl)-2-{[N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-fluorophenyl)glycyl]amino}benzamide](/img/structure/B4087345.png)